2,4,5-T isooctyl ester

Description

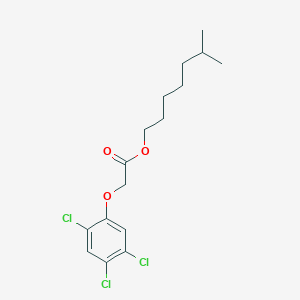

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl 2-(2,4,5-trichlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl3O3/c1-11(2)6-4-3-5-7-21-16(20)10-22-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDPQMJVRJVAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl3O3 | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866223 | |

| Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ded-weed lv-4t 64 percent 2,4,5-t isooctyl ester appears as white crystals in commerce, a brown or dark brown liquid. (NTP, 1992), White solid or brown to dark brown liquid; [CAMEO] Colorless liquid; [MSDSonline] | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, isooctyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5701 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

410 °C | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

157 °F (NTP, 1992), 265-420 °F (OPEN CUP) /2,4,5-T ESTERS/ | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Sol in oils, 10 mg/l water | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.071 at 76.8 °F (NTP, 1992) - Denser than water; will sink, Sp gr: 1.223 @ 68 °C/68 °C | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

14.8 mmHg at 64.4 °F ; 21.4 mmHg at 86.0 °F (NTP, 1992), 18 mm Hg @ 212 °C | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

2,3,7,8-Tetrachlorodibenzo-1,4-dioxin (I) ... was detected in technical samples of ... 2,4,5-T alkyl esters. ... Thirty-two samples of 50% 2,4,5-T alkyl esters in mineral oil, 8 contained <0.05 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin, and 18 <0.5 ppm 2,3,7,8-tetrachlorodibenzo-1,4-dioxin. The maximum found was 28.3 ppm., ... Dioxins ... still are present /but to lesser extent/ as impurities in commercial preparations of the trichlorophenoxy herbicides. /Trichlorophenoxy herbicides/, IT WAS CONCLUDED @ STOCKHOLM CONF, FEB 7-9, 1977, THAT THE ONLY DIOXIN FOUND IN PHENOXY ACID HERBICIDES WHICH IS OF ENVIRONMENTAL CONCERN IS TCDD /2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN/; IT IS FOUND IN 2,4,5-T & 2,4,5-TP. /PHENOXY ACID HERBICIDES/ | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25168-15-4, 116436-47-6 | |

| Record name | DED-WEED LV-4T 64 PERCENT 2,4,5-T ISOOCTYL ESTER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20098 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4,5-T-isoctyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025168154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl (2,4,5-trichlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctyl (2,4,5-trichlorophenoxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.440 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-T-ISOCTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5K0WAR4MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-T, ISOOCTYL ESTER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,4,5-T isooctyl ester chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 2,4,5-T Isooctyl Ester

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No. 25168-15-4), a significant derivative of the chlorophenoxyacetic acid herbicide 2,4,5-T.[1][2] Developed for herbicidal applications, its properties are dictated by the combination of the (2,4,5-trichlorophenoxy)acetic acid core and the isooctyl ester functional group. This document details its chemical identity, physicochemical characteristics, reactivity profile, and established analytical methodologies. The guide is intended for researchers and scientists requiring detailed technical data on this compound for environmental analysis, toxicology studies, or historical sample assessment.

Introduction and Historical Context

Isooctyl (2,4,5-trichlorophenoxy)acetate, commonly known as this compound, belongs to the chlorophenoxy herbicide class.[1] These compounds function as synthetic auxins, mimicking plant growth hormones to induce uncontrolled, lethal growth in broad-leafed plants.[3] The parent compound, 2,4,5-T, was a widely used herbicide and, notoriously, a component of the defoliant Agent Orange, used during the Vietnam War.[4] The esterification of 2,4,5-T with isooctyl alcohol was performed to create a formulation with lower volatility compared to other esters, intended for selective control of woody weeds in various settings, including crops, rangeland, and industrial areas.[1][5]

Crucially, the manufacturing process for the 2,4,5-trichlorophenol precursor was susceptible to forming the highly toxic and carcinogenic contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][6] This contamination led to the eventual cancellation of 2,4,5-T's registration for use in the United States and other parts of the world, effectively rendering its derivatives, including the isooctyl ester, obsolete for agricultural use.[1][6]

Chemical Identity

The unambiguous identification of this compound is fundamental for any scientific investigation.

-

Chemical Name: Isooctyl (2,4,5-trichlorophenoxy)acetate[2]

-

Synonyms: (2,4,5-Trichlorophenoxy)acetic acid isooctyl ester, U 46T, ORGA-T, AAnetos L[1][10]

Physicochemical Properties

The physical state and behavior of this compound in various environments are dictated by its physicochemical properties. While commercial preparations have been described as white solids or brown to dark brown liquids, the pure form is typically a colorless liquid.[1][11]

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White solid or brown to dark brown liquid | [1][11] |

| Boiling Point | ~410 °C (~770 °F) | [10][12] |

| Density | 1.223 g/cm³ at 68 °C | [10] |

| Vapor Pressure | 2.55 x 10⁻⁷ mmHg at 25 °C | [13] |

| Water Solubility | Insoluble (<1 mg/mL at 24 °C) | [11][13][14] |

| Flash Point | 144.9 °C | [13] |

| Refractive Index | ~1.5320 (estimate) | [9][15] |

Chemical Reactivity and Stability

The reactivity of this compound is primarily governed by the ester linkage.

-

Hydrolysis: As an ester, it is susceptible to hydrolysis under both acidic and alkaline conditions, yielding the parent 2,4,5-trichlorophenoxyacetic acid and isooctyl alcohol. This reaction is a critical consideration in environmental fate, as the parent acid has different mobility and toxicity profiles.[16]

-

Reaction with Acids and Bases: Esters react with acids, often exothermically, to liberate alcohols and acids.[11][14] Interaction with caustic solutions (strong bases) also generates heat.[11][13][14]

-

Oxidizing Agents: Strong oxidizing acids can cause vigorous, potentially ignitable reactions.[11][13][14]

-

Thermal Decomposition: When heated to decomposition, it can emit toxic and irritating fumes, including hydrogen chloride gas.[13]

-

Combustibility: The compound is combustible, though it may require effort to ignite.[11][13][14]

Synthesis and Manufacturing Insights

The synthesis of phenoxyacetic acid esters like this compound is a standard industrial chemical process. The primary method involves the direct esterification of the parent acid (2,4,5-T) with the corresponding alcohol (isooctyl alcohol).[17]

The synthesis pathway can be generalized as:

-

Preparation of 2,4,5-T Acid: 2,4,5-trichlorophenol is reacted with chloroacetic acid under alkaline conditions.[3][4] This step is the source of potential TCDD contamination if reaction temperatures are not strictly controlled.[4]

-

Esterification: The resulting 2,4,5-T acid is then reacted with isooctyl alcohol, typically in the presence of an acid catalyst (e.g., sulfuric acid), to form the isooctyl ester and water. The water is removed to drive the reaction to completion.

Analytical Methodologies

The quantitative analysis of this compound in environmental or biological matrices presents a challenge due to its low concentration and the complexity of the sample matrix. A common and robust strategy involves the hydrolysis of the ester to the parent 2,4,5-T acid prior to analysis, as certified reference standards and established methods are more readily available for the acid form.

The following diagram and protocol outline a comprehensive workflow for the determination of this compound, reported as total 2,4,5-T.

Caption: Workflow for the analysis of this compound via hydrolysis and LC-MS/MS.

Detailed Experimental Protocol

This protocol is a validated approach synthesized from methods for parent phenoxy acids and their esters.[18][19][20]

1. Sample Extraction:

- Rationale: To efficiently move the analyte from the sample matrix into a liquid solvent. Acetonitrile is effective for a wide range of polarities.

- Procedure:

- Weigh 5.0 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube.

- Add 15 mL of water and 10 mL of acetonitrile.

- Shake vigorously for 30 minutes using a mechanical shaker.

- Centrifuge at 3000 rpm for 5 minutes to separate the solid and liquid phases.

- Carefully transfer the supernatant (acetonitrile/water extract) to a clean vessel.

2. Alkaline Hydrolysis:

- Rationale: To convert the this compound (and other potential esters) into the single, water-soluble carboxylate salt of 2,4,5-T for consistent analysis.

- Procedure:

- To the collected supernatant, add 300 µL of 5 N sodium hydroxide solution.[20]

- Shake for 30 minutes to ensure complete hydrolysis.

3. Acidification and Partitioning:

- Rationale: To neutralize the base and convert the 2,4,5-T salt back to its less polar acid form, which is necessary for efficient capture by the SPE sorbent.

- Procedure:

- Add 300 µL of 5 N sulfuric acid to the solution to adjust the pH to < 3.[20]

- Add partitioning salts (e.g., 6 g magnesium sulfate, 1.5 g sodium chloride) to force the acetonitrile out of the aqueous phase.[20]

- Shake for 2 minutes and centrifuge again. The top layer is the acetonitrile extract containing the protonated 2,4,5-T.

4. Solid-Phase Extraction (SPE) Cleanup:

- Rationale: To remove interfering matrix components and concentrate the analyte. A C18 (octadecylsilanized silica) reversed-phase cartridge is effective at retaining the moderately nonpolar 2,4,5-T acid.[18]

- Procedure:

- Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of acidified water (pH < 3).

- Load the acetonitrile extract onto the cartridge.

- Wash the cartridge with 5 mL of acidified water to remove polar interferences.

- Dry the cartridge under vacuum for 10 minutes.

- Elute the analyte with two 1-mL aliquots of methanol into a clean collection tube.

5. Instrumental Analysis (LC-MS/MS):

- Rationale: Liquid chromatography coupled with tandem mass spectrometry provides high sensitivity and selectivity for detecting and quantifying the target analyte. Analysis is performed in negative ion mode, which is ideal for acidic compounds like 2,4,5-T.

- Procedure:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% acetic acid).[19]

- Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

- Monitor for the specific parent-daughter ion transitions for 2,4,5-T.

- Quantify the concentration by comparing the peak area to a multi-point calibration curve prepared from a certified 2,4,5-T reference standard.

Safety and Handling

Based on safety data for 2,4,5-T esters, this compound should be handled with care.

-

Hazards: It is considered a skin and eye irritant.[1] Vapors can be irritating.[13] The primary toxicological concern with historical samples is the potential presence of TCDD.

-

Personal Protective Equipment (PPE): When handling, wear appropriate chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Ensure work is conducted in a well-ventilated area or fume hood.[13]

-

First Aid:

Conclusion

This compound is a chemically significant derivative of 2,4,5-T, characterized by its low water solubility, high boiling point, and typical ester reactivity. While its use as a herbicide is discontinued due to the toxicological risks associated with its parent compound and potential contaminants, a thorough understanding of its properties remains vital for environmental monitoring, the analysis of legacy contamination sites, and toxicological research. The analytical workflows presented provide a robust framework for its reliable quantification in complex matrices.

References

-

Haz-Map. (n.d.). 2,4,5-T, isooctyl ester - Hazardous Agents. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

U.S. EPA. (n.d.). Acetic acid, (2,4,5-trichlorophenoxy)-, isooctyl ester - Substance Details. Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). 2,4,5-T-isoctyl. Retrieved from [Link]

-

Chemdad Co. (n.d.). This compound. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [25168-15-4]. Retrieved from [Link]

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2, 4, 5-T. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Trichlorophenoxyacetic acid. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2,4,5-T Butoxyethyl ester. Retrieved from [Link]

-

Flint, G. W., Alexander, J. J., & Funderburk, O. P. (1968). Vapor Pressures of Low-Volatile Esters of 2,4-D. Weed Science, 16(4), 541-544. Retrieved from [Link]

-

Huisman, J., & Smit, J. (1955). A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Recueil des Travaux Chimiques des Pays-Bas, 74(5), 633-636. Retrieved from [Link]

-

Emulsifiable Concentrate. (n.d.). HOW TO MAKE 2,4 – D ISOOCTYL ESTER ( 48 EC ). Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). 2,4,5-trichlorophenoxyacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101941905B - Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

-

U.S. EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Jasenka, S. et al. (2014). KINETIC SPEKTROPHOTOMETRIC DETERMINATION OF 2,4-DICHLORPHE- NOXYACETIC ACID BASED ON ITS INHIBITORY EFFECT ON THE OXIDATION OF S. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 227-235. Retrieved from [Link]

-

FDA. (n.d.). Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

Sources

- 1. 2,4,5-T, isooctyl ester - Hazardous Agents | Haz-Map [haz-map.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 4. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 5. Vapor Pressures of Low-Volatile Esters of 2,4-D | Weed Science | Cambridge Core [cambridge.org]

- 6. healthandenvironment.org [healthandenvironment.org]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 8. This compound [25168-15-4] | Chemsigma [chemsigma.com]

- 9. chembk.com [chembk.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. This compound | 25168-15-4 [chemicalbook.com]

- 12. 2,4,5-TRICHLOROPHENOXYACETIC ACID ESTERS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. echemi.com [echemi.com]

- 14. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. 25168-15-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 2,4,5-T Butoxyethyl ester | C14H17Cl3O4 | CID 17349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mhlw.go.jp [mhlw.go.jp]

- 19. epa.gov [epa.gov]

- 20. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]

An In-depth Technical Guide to the Synthesis of 2,4,5-T Isooctyl Ester

Prepared by: Gemini, Senior Application Scientist

Introduction: This guide provides a comprehensive examination of the synthesis pathways for 2,4,5-T isooctyl ester, a significant member of the phenoxy herbicide family. The synthesis is a multi-step process, beginning with the formation of the parent carboxylic acid, 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), followed by its esterification with isooctyl alcohol. This document will delve into the underlying chemical principles, detailed experimental protocols, and the critical process parameters that ensure both high yield and product purity. Of paramount importance is the discussion of the formation and control of the highly toxic byproduct, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is a crucial aspect of the synthesis of 2,4,5-T and its derivatives.[1][2] This guide is intended for researchers and professionals in the fields of chemistry and drug development, providing expert insights into the causality of experimental choices and self-validating protocols.

Part 1: Synthesis of 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

The industrial production of 2,4,5-T is primarily achieved through a Williamson ether synthesis. This classic organic reaction involves the condensation of 2,4,5-trichlorophenol with chloroacetic acid under alkaline conditions.[1][2][3]

Reaction Mechanism and Rationale

The synthesis proceeds in two key steps:

-

Formation of the Phenoxide Nucleophile: 2,4,5-trichlorophenol, being weakly acidic, is deprotonated by a strong base, typically sodium hydroxide (NaOH), to form the sodium 2,4,5-trichlorophenoxide ion. This phenoxide is a potent nucleophile, a critical characteristic for the subsequent reaction.[1]

-

Nucleophilic Substitution: The 2,4,5-trichlorophenoxide ion then attacks the electrophilic carbon of chloroacetic acid (or its salt, sodium chloroacetate), displacing the chloride ion in an SN2 reaction to form an ether linkage. This results in the formation of sodium 2,4,5-trichlorophenoxyacetate.[1]

-

Acidification: The final step is the acidification of the sodium salt with a strong acid, such as sulfuric or hydrochloric acid, to protonate the carboxylate and yield the final product, 2,4,5-trichlorophenoxyacetic acid.[1]

The choice of a strong base like NaOH is crucial for ensuring the complete conversion of the phenol to its more reactive phenoxide form. The subsequent acidification step is necessary to isolate the final product in its acidic form, which is less soluble in water and can be purified by crystallization.[3]

Critical Consideration: TCDD Formation

A significant challenge in the synthesis of 2,4,5-T is the potential for the formation of the extremely toxic and carcinogenic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][2][4] TCDD is formed from the self-condensation of two molecules of 2,4,5-trichlorophenol under high temperatures and alkaline conditions.[4] Therefore, strict temperature control during the production of 2,4,5-trichlorophenol is essential to keep TCDD levels to a minimum, typically below 0.05 ppm in modern manufacturing processes.[2][5]

Experimental Protocol: Synthesis of 2,4,5-T

The following is a generalized, illustrative protocol based on the principles of Williamson ether synthesis for phenoxy herbicides.[1][6]

-

Phenol Neutralization: In a suitable reactor equipped with cooling, 2,4,5-trichlorophenol is dissolved in a solvent and treated with a stoichiometric amount of aqueous sodium hydroxide to form sodium 2,4,5-trichlorophenoxide. The reaction is exothermic and requires cooling to maintain the temperature below critical levels for TCDD formation.

-

Condensation: An aqueous solution of sodium chloroacetate is then added to the reactor. The mixture is heated to a carefully controlled temperature to facilitate the condensation reaction. The reaction progress can be monitored by analyzing the consumption of the starting materials.

-

Acidification and Isolation: Once the reaction is complete, the mixture is cooled and then acidified with a strong acid (e.g., H₂SO₄) to precipitate the 2,4,5-T acid.

-

Purification: The crude 2,4,5-T is then isolated by filtration, washed with water to remove inorganic salts and other water-soluble impurities, and can be further purified by recrystallization from a suitable solvent.

Alternative Synthesis Pathway

An alternative method for producing 2,4,5-T involves starting from 1,2,4-trichlorobenzene. This multi-step process includes nitration, reduction to 2,4,5-trichloroaniline, diazotization, and subsequent hydrolysis to yield 2,4,5-trichlorophenol. This precursor is then reacted with monochloroacetic acid as described above. This pathway is notable for producing 2,4,5-T that is analytically free of TCDD contamination.[7] A different approach described in the literature involves the conversion of by-products from the manufacture of the insecticide lindane (hexachlorocyclohexane isomers) into 1,2,4-trichlorobenzene, which is then processed to 2,5-dichlorophenol, and finally chlorinated and condensed to give 2,4,5-T.[8]

Visualization of 2,4,5-T Synthesis

Caption: Primary synthesis pathway for 2,4,5-T acid.

Part 2: Esterification of 2,4,5-T to Isooctyl Ester

The conversion of 2,4,5-T acid to its isooctyl ester is accomplished through Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9][10][11]

Reaction Mechanism and Rationale

The Fischer esterification mechanism involves several reversible steps:

-

Protonation of the Carbonyl: The acid catalyst (commonly H₂SO₄ or p-toluenesulfonic acid) protonates the carbonyl oxygen of the 2,4,5-T acid.[9][10] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Alcohol: A molecule of isooctyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[10]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[11]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[9]

To drive this equilibrium reaction to completion, it is common practice to either use a large excess of the alcohol or to remove the water as it is formed, for instance, by azeotropic distillation with a suitable solvent like toluene.[10][11]

Experimental Protocol: Fischer Esterification of 2,4,5-T

The following protocol is a representative procedure for the synthesis of a phenoxyacetic acid ester.[6][12]

-

Reaction Setup: In a reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal, 2,4,5-T acid, isooctyl alcohol (in slight excess), and a catalytic amount of a strong acid (e.g., sulfuric acid) are charged. A solvent such as toluene may be added to facilitate azeotropic water removal.

-

Esterification: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap. The reaction is continued until no more water is collected, indicating the completion of the esterification.

-

Neutralization and Washing: After cooling, the reaction mixture is washed successively with water, a dilute solution of sodium bicarbonate (to remove any unreacted acid and the acid catalyst), and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent. The solvent and any excess isooctyl alcohol are removed by distillation under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Quantitative Data Summary

| Parameter | Synthesis of 2,4,5-T | Esterification of 2,4,5-T |

| Reaction Type | Williamson Ether Synthesis | Fischer Esterification |

| Key Reactants | 2,4,5-Trichlorophenol, Chloroacetic Acid, NaOH | 2,4,5-T Acid, Isooctyl Alcohol |

| Catalyst | - | H₂SO₄ or p-TsOH |

| Typical Temperature | Controlled, <160°C | Reflux |

| Typical Yield | >90% | >95% |

| Key Byproduct | TCDD (minimized by temp. control) | Water |

Visualization of Synthesis Pathways

Caption: Logical relationship between synthesis pathways.

References

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]

-

2,4,5-trichlorophenoxyacetic acid. (n.d.). AERU, University of Hertfordshire. Retrieved January 14, 2026, from [Link]

-

Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2022). RSC Publishing. [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 14, 2026, from [Link]

-

Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). Jetir.Org. [Link]

-

A new synthesis of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). (1955). ResearchGate. [Link]

-

Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (2022). PMC - NIH. [Link]

-

Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

-

2,4,5-T. (n.d.). Collaborative for Health & Environment. Retrieved January 14, 2026, from [Link]

- A method of making 2,4,5-trichlorophenol. (1979).

- Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination. (1982).

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review. (2024). JETIR.org. [Link]

-

Synthesis and phytotoxic activity of esters obtained from phenols and phenoxyacetic acid. (2020). UFES. [Link]

-

2,4,5-Trichlorophenoxyacetic acid. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

This is a two-week experiment. During week 1 you will synthesize and isolate the synthetic plant hormone 4-chlorophenoxyacetic a. (n.d.). CDN. [Link]

-

In Chapter 14, we saw that Agent Orange contains (2,4,5-trichlorophenoxy).. (2023). Filo. [Link]

-

The Fischer Esterification. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Production of Phenoxy Herbicides. (n.d.). Retrieved January 14, 2026, from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - 2,4,5-T. (n.d.). CDC. Retrieved January 14, 2026, from [Link]

-

The safety of the herbicides 2, 4-D and 2, 4, 5-T. (n.d.). Forest Research. Retrieved January 14, 2026, from [Link]

- Process for the purification of esters. (1985).

-

2,4,5-Trichlorophenoxyacetic Acid Degradation Pathway. (n.d.). Eawag-BBD. Retrieved January 14, 2026, from [Link]

-

Fact sheet: 2,4,5-trichlorophenol. (n.d.). Retrieved January 14, 2026, from [Link]

- Method for preparing 2, 4-dichlorophenoxyacetic acid isooctyl ester. (2022).

-

Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. (n.d.). Retrieved January 14, 2026, from [Link]

-

Synthesis of 2,4,5-TCP. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

-

Trichlorophenoxyacetic acid. (n.d.). PubChem - NIH. Retrieved January 14, 2026, from [Link]

-

How to purify esterefication product? (2016). ResearchGate. [Link]

-

Acid to Ester - Common Conditions. (n.d.). Retrieved January 14, 2026, from [Link]

-

THE BEHAVIOR OF 2,4,5-T AND TCDD IN THE ENVIRONMENT. (n.d.). Retrieved January 14, 2026, from [Link]

-

2,4,5-T and its salts and esters. (n.d.). Rotterdam Convention. Retrieved January 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 4. healthandenvironment.org [healthandenvironment.org]

- 5. pic.int [pic.int]

- 6. nzic.org.nz [nzic.org.nz]

- 7. US4346248A - Preparation of 2,4,5-trichlorophenol and 2,4,5-trichlorophenoxyacetic acid free of 2,3,7,8-tetrachloro-dibenzo-p-dioxin contamination - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. CN114773190A - Method for preparing 2, 4-dichlorophenoxyacetic acid isooctyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide on the Mechanism of Action of 2,4,5-T Isooctyl Ester as a Synthetic Auxin

Abstract

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), particularly in its isooctyl ester formulation, is a potent synthetic auxin herbicide that functions by overwhelming the plant's natural hormonal regulatory systems. This guide provides a detailed examination of its mechanism of action, designed for researchers and scientists in plant biology and drug development. We will explore the bioactivation of the isooctyl ester prodrug, its interaction with the core auxin signaling machinery, the subsequent large-scale transcriptional reprogramming, and the ultimate physiological consequences for the plant. The narrative integrates foundational principles with specific molecular interactions, supported by experimental methodologies and visual diagrams to elucidate the complete pathway from application to herbicidal effect.

Introduction: Synthetic Auxins and the Legacy of 2,4,5-T

Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to organ formation and responses to environmental stimuli. The primary native auxin, Indole-3-acetic acid (IAA), is tightly regulated within the plant. Synthetic auxins, such as the phenoxyacetic acid herbicide 2,4,5-T, are molecules that mimic the action of IAA.[1] However, they are designed to be more persistent and resistant to the plant's natural degradation pathways.[1][2][3] This persistence leads to a continuous, high-level stimulation of auxin-responsive pathways, causing uncontrolled, disorganized growth and ultimately, the death of susceptible plants, particularly broad-leafed species.[2][4]

2,4,5-T was developed in the 1940s and saw widespread agricultural use.[5][6] Its application was phased out and eventually banned in many countries by the 1980s due to health and environmental concerns related to contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a toxic byproduct of its manufacturing process.[5][7] Despite its discontinued use, the study of 2,4,5-T and other synthetic auxins has been instrumental in dissecting the fundamental mechanisms of auxin perception and signaling in plants.

Bioactivation: From Lipophilic Ester to Active Acid

The herbicidal formulation often utilized the isooctyl ester of 2,4,5-T. This chemical modification serves a critical purpose: enhancing penetration through the waxy, lipophilic cuticle of the plant leaf. The bulky isooctyl group increases the compound's solubility in oils and lipids.[7] Once inside the plant tissue, ubiquitous esterase enzymes rapidly hydrolyze the ester bond.[7][8] This enzymatic cleavage releases the active herbicidal molecule, 2,4,5-T acid, and the isooctyl alcohol. It is the 2,4,5-T acid that is recognized by the plant's auxin signaling machinery.[8]

The Core Molecular Mechanism of Action

The herbicidal action of 2,4,5-T is mediated through the canonical auxin signaling pathway, which involves a sophisticated system of co-receptors and targeted protein degradation. The synthetic auxin acts as a "molecular glue," hijacking this system to eliminate transcriptional repressors.[9]

3.1. Perception by the TIR1/AFB Co-Receptor Complex

The primary receptors for auxin are a family of F-box proteins known as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX proteins (AFBs).[10][11] These proteins are components of a larger E3 ubiquitin ligase complex, SCFTIR1/AFB.[12] In the absence of auxin, the affinity between TIR1/AFB proteins and their target substrates is low. The arrival of an auxin molecule, like 2,4,5-T acid, is the critical event. The auxin binds to a pocket on the TIR1/AFB protein, and this binding event stabilizes the interaction between the TIR1/AFB protein and a family of transcriptional repressor proteins called Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins.[9][10] This forms a stable co-receptor complex consisting of TIR1/AFB, auxin, and the Aux/IAA protein.[9][10]

3.2. Degradation of Aux/IAA Repressors

The formation of this stable complex is a death sentence for the Aux/IAA repressor. The SCFTIR1/AFB complex tags the bound Aux/IAA protein with a chain of ubiquitin molecules. This polyubiquitination marks the Aux/IAA protein for degradation by the 26S proteasome, a large protein complex that functions as the cell's recycling center for unwanted proteins.[2][13][14]

3.3. Liberation of ARF Transcription Factors

In their normal state (low auxin), Aux/IAA proteins are bound to another family of proteins called AUXIN RESPONSE FACTORS (ARFs).[13][15][16] ARFs are transcription factors that can bind to specific DNA sequences, known as auxin response elements (AuxREs), in the promoters of auxin-responsive genes.[13] When an Aux/IAA repressor is bound to an ARF, the ARF's activity is blocked, and the target genes are not transcribed.[13][14]

The continuous presence of a synthetic auxin like 2,4,5-T leads to the mass degradation of Aux/IAA repressors.[2] This frees the ARF transcription factors, allowing them to bind to AuxREs and activate (or in some cases, repress) the transcription of hundreds of downstream genes.[2][13] This rapid and massive change in gene expression is a hallmark of auxin action, occurring within minutes of application.[17][18]

Downstream Physiological and Herbicidal Effects

The massive, unregulated transcription of auxin-responsive genes induced by 2,4,5-T disrupts numerous physiological processes, leading to the characteristic symptoms of auxin herbicide damage.[4]

-

Uncontrolled Cell Elongation and Division : The primary response leads to rapid, uncontrolled cell growth, resulting in twisting of stems and petioles (epinasty), leaf cupping, and tissue swelling.[2][4]

-

Ethylene and ABA Production : Many activated genes are involved in the biosynthesis of other hormones, particularly ethylene and abscisic acid (ABA).[2][3] The overproduction of these hormones contributes significantly to senescence, chlorosis, and abscission (leaf drop).[2][4]

-

Disruption of Transport : The disorganized growth damages the plant's vascular tissues (xylem and phloem), impairing the transport of water and nutrients throughout the plant.[4]

-

Resource Depletion : The hyper-stimulated metabolic state and uncontrolled growth rapidly deplete the plant's energy reserves, leading to systemic failure and death.

| Parameter | Natural Auxin (IAA) | Synthetic Auxin (e.g., 2,4,5-T) | Reference |

| Cellular Residence Time | Short (rapidly degraded/conjugated) | Long (resistant to degradation) | [1][2][3] |

| Receptor Binding | Binds to TIR1/AFB receptors | Binds to TIR1/AFB receptors, can show receptor preference | [2][19] |

| Gene Expression | Tightly regulated, transient activation | Sustained, high-level activation | [17][18] |

| Physiological Outcome | Coordinated growth and development | Uncontrolled growth, epinasty, senescence, death | [2][4] |

Experimental Methodologies for Studying Auxin Action

Validating the mechanism of action for synthetic auxins like 2,4,5-T involves a suite of established molecular and physiological assays.

5.1. Protocol: Auxin-Induced Gene Expression Using a Reporter System

This protocol describes a common method to visualize and quantify the transcriptional response to auxin treatment using a plant line containing a synthetic auxin-responsive promoter (e.g., DR5) fused to a reporter gene like Green Fluorescent Protein (GFP) or β-glucuronidase (GUS).

Objective: To demonstrate that a synthetic auxin induces transcription via the canonical auxin signaling pathway.

Materials:

-

Arabidopsis thaliana seedlings (7-10 days old) stably transformed with a DR5::GFP reporter construct.

-

Liquid ½ MS medium.

-

Stock solution of 2,4,5-T acid (or other synthetic auxin) in a suitable solvent (e.g., DMSO).

-

Mock solution (solvent only).

-

Confocal laser scanning microscope or fluorescence microscope.

Methodology:

-

Seedling Preparation: Grow DR5::GFP Arabidopsis seedlings on solid ½ MS plates vertically for 7 days.

-

Treatment: Gently transfer seedlings into wells of a multi-well plate containing liquid ½ MS medium. Allow them to acclimate for 1-2 hours.

-

Application: Add 2,4,5-T stock solution to the medium to achieve the desired final concentration (e.g., 1-10 µM). Add an equivalent volume of mock solution to control wells.

-

Incubation: Incubate the plates for a set time course (e.g., 2, 4, 8, 24 hours) under standard growth conditions.

-

Imaging: At each time point, remove seedlings and mount the root tips on a microscope slide in a drop of water.

-

Data Acquisition: Visualize GFP expression using a confocal microscope. Capture images of the root tip, focusing on the quiescent center, columella, and elongation zone, where the DR5 promoter is highly active.

-

Analysis: Quantify the fluorescence intensity in a defined region of interest (ROI) across multiple biological replicates using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence levels between auxin-treated and mock-treated samples.

Expected Outcome: A significant, time-dependent increase in GFP fluorescence in the root tips of seedlings treated with 2,4,5-T compared to the mock-treated controls, demonstrating the activation of auxin-responsive gene expression.

Conclusion

The mechanism of action of this compound is a clear example of targeted chemical design exploiting a fundamental biological pathway. By acting as a persistent and potent mimic of natural auxin, it effectively hijacks the SCFTIR1/AFB signaling cascade. This leads to the massive and unregulated degradation of Aux/IAA transcriptional repressors, unleashing ARF-mediated gene expression on a scale that the plant cannot control or sustain. The resulting physiological chaos, from uncontrolled growth to metabolic exhaustion, culminates in the compound's potent herbicidal effect. Understanding this detailed mechanism not only provides insight into herbicide function but also continues to inform our fundamental knowledge of plant hormone biology.

References

-

Sánchez-Parra, B., et al. (2021). Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited. Plant Physiology. Available at: [Link]

-

UC ANR. (n.d.). Synthetic Auxins. Herbicide Symptoms. University of California Agriculture and Natural Resources. Available at: [Link]

-

AERU. (n.d.). 2,4,5-trichlorophenoxyacetic acid. University of Hertfordshire. Available at: [Link]

-

Biology Online. (n.d.). Action of 2,4,5-T and 2,4-D. Available at: [Link]

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Available at: [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior. Available at: [Link]

-

Guilfoyle, T. J. (1986). Modulation of gene expression by auxin. BioEssays. Available at: [Link]

-

Novák, O., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods. Available at: [Link]

-

Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB–Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology. Available at: [Link]

-

Liu, K., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. Available at: [Link]

-

Ljung, K. (2021). Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. International Journal of Molecular Sciences. Available at: [Link]

-

Todd, J. C., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science. Available at: [Link]

-

Barkawi, L. S., et al. (2010). A high-throughput method for the quantitative analysis of auxins. Nature Protocols. Available at: [Link]

-

Coenen, C., & Lomax, T. L. (1998). diageotropica Mutation and Synthetic Auxins Differentially Affect the Expression of Auxin-Regulated Genes in Tomato. Plant Physiology. Available at: [Link]

-

Zhang, Z., et al. (2021). Model of ARF involvement in auxin response. ResearchGate. Available at: [Link]

-

Weijers, D. (2006). The ARF-Aux/IAA auxin response pathway. ResearchGate. Available at: [Link]

-

Gaines, T. (2020). Novel herbicide resistance mechanisms to synthetic auxins in weeds. YouTube. Available at: [Link]

-

Weijers, D., & Wagner, D. (2016). Dissecting the Biological Functions of ARF and Aux/IAA Genes. Current Biology. Available at: [Link]

-

Gorina, E. S., et al. (2025). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. Plants. Available at: [Link]

-

Wang, S., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. Available at: [Link]

-

Todd, J. C., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science. Available at: [Link]

-

LibreTexts. (2021). 39.5.1: Auxin. Biology LibreTexts. Available at: [Link]

-

Ellis, C. M., et al. (2011). ARF-Aux/IAA interactions through domain III/IV are not strictly required for auxin-responsive gene expression. Plant Journal. Available at: [Link]

-

Yu, H., et al. (2015). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology. Available at: [Link]

-

Wang, Y., & Fu, Y. (2023). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses. International Journal of Molecular Sciences. Available at: [Link]

-

Wikipedia. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. Available at: [Link]

-

Song, B. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology. Available at: [Link]

-

Wright, T. R., et al. (2019). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. Genetics. Available at: [Link]

-

Lee, S., et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Publications. Available at: [Link]

-

Crafts, A. S. (1953). Evidence for Hydrolysis of Esters of 2,4-D during Absorption by Plants. Science. Available at: [Link]

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,5-Trichlorophenoxyacetic acid. PubChem. Available at: [Link]

-

Endo, A., et al. (2021). The differential binding and biological efficacy of auxin herbicides. Pest Management Science. Available at: [Link]

-

Uchida, K., & Takahashi, K. (2020). Chemical Biology in Auxin Research. Plant and Cell Physiology. Available at: [Link]

-

Zhang, H., et al. (2021). Regulation of 2,4-D Isooctyl Ester on Triticum aestivum and Aegilops tauschii Tillering and Endogenous Phytohormonal Responses. Frontiers in Plant Science. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,5-T Butoxyethyl ester. PubChem. Available at: [Link]

Sources

- 1. xtbg.ac.cn [xtbg.ac.cn]

- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 5. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. healthandenvironment.org [healthandenvironment.org]

- 8. my.ucanr.edu [my.ucanr.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 12. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dissecting the Biological Functions of ARF and Aux/IAA Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of gene expression by auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Trajectory of 2,4,5-T Isooctyl Ester: A Technical Guide to its Fate and Degradation

Introduction: Understanding the Molecule and its Environmental Significance

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin herbicide, historically used for the control of broadleaf weeds.[1] Its isooctyl ester form was developed to enhance its efficacy and application properties. While the use of 2,4,5-T has been largely discontinued due to concerns over contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), understanding the environmental fate of its ester formulations remains a critical area of study for legacy contaminated sites and for informing the risk assessment of other phenoxy herbicides.[1] This technical guide provides an in-depth exploration of the abiotic and biotic degradation pathways of 2,4,5-T isooctyl ester, offering insights into its persistence, transformation, and ultimate fate in the environment.

The primary determinant of the environmental behavior of this compound is its physicochemical properties. As an ester, it is insoluble in water but soluble in oils, which influences its partitioning in soil and its interaction with biological membranes.[1] The journey of this molecule in the environment is a complex interplay of chemical and biological processes that dictate its persistence and potential for impact.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁Cl₃O₃ | [No source found] |

| Molar Mass | 367.7 g/mol | [No source found] |

| Physical State | Brown or dark brown liquid | [No source found] |

| Water Solubility | Insoluble | [1] |

Part 1: Abiotic Degradation - The Chemical Transformation of this compound

Abiotic degradation encompasses the chemical breakdown of a compound without the involvement of biological organisms. For this compound, the two primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: The Cleavage of the Ester Bond

The initial and most significant abiotic transformation for this compound in aqueous environments is the hydrolysis of the ester linkage. This reaction cleaves the isooctyl group, yielding the parent 2,4,5-T acid and isooctyl alcohol. The rate of hydrolysis is a critical factor as the resulting 2,4,5-T acid has different mobility and bioavailability characteristics.

The rate of hydrolysis is significantly influenced by pH and temperature.[2] Generally, hydrolysis of phenoxy acid esters is faster under alkaline conditions.[2][3] While specific kinetic data for this compound is scarce, studies on the analogous 2,4-D isooctyl ester provide valuable insights into the expected behavior. The ease of hydrolysis is a key factor in explaining the lower volatility of isooctyl esters compared to other ester formulations.[4]

Causality in Experimental Design: When designing experiments to assess hydrolysis, it is crucial to control pH and temperature rigorously. Sterile, buffered solutions are used to isolate the chemical hydrolysis from microbial activity. The choice of buffer should not catalyze the reaction. Kinetic studies typically involve incubating the ester in solutions of varying pH and temperature and monitoring the disappearance of the parent compound and the appearance of the 2,4,5-T acid over time.

Self-Validating Protocol: Abiotic Hydrolysis Kinetics of this compound

This protocol outlines a self-validating system for determining the hydrolysis rate of this compound.

Objective: To determine the first-order rate constant and half-life of this compound hydrolysis at different pH values and temperatures.

Materials:

-

This compound analytical standard

-

2,4,5-T acid analytical standard

-

Sterile, buffered aqueous solutions (e.g., pH 4, 7, and 9)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Temperature-controlled incubator/water bath

-

Amber glass vials with Teflon-lined caps

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in acetonitrile. Prepare a series of calibration standards for both the isooctyl ester and 2,4,5-T acid in the mobile phase.

-

Experimental Setup:

-

In triplicate, add a known amount of the this compound stock solution to amber glass vials containing the sterile buffered solutions to achieve a final concentration relevant to environmental scenarios (e.g., 1 mg/L).

-

Prepare control samples with the ester in acetonitrile to monitor for any non-hydrolytic degradation.

-

Incubate the vials at constant temperatures (e.g., 15°C, 25°C, and 35°C).

-

-

Sampling: At predetermined time intervals, sacrifice one vial from each pH and temperature condition. Immediately quench the reaction by adding a small amount of formic acid to lower the pH and then add acetonitrile to halt further hydrolysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the concentrations of this compound and 2,4,5-T acid.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting linear regression will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Expected Outcome: This experiment will yield quantitative data on the rate of hydrolysis under different environmentally relevant conditions, allowing for the prediction of the persistence of the ester form in various aquatic environments.

Caption: Aerobic degradation pathway of this compound.

Anaerobic Degradation of 2,4,5-T Acid

Under anaerobic conditions, such as in flooded soils or sediments, the degradation of 2,4,5-T proceeds through different pathways. The initial step is often the cleavage of the ether bond to form 2,4,5-trichlorophenol (2,4,5-TCP). [5]This is followed by reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic ring. [6]The resulting phenol can then be further degraded. [6]Anaerobic degradation is generally a slower process compared to aerobic degradation. [7] Self-Validating Protocol: Assessing Microbial Degradation in Soil Microcosms

This protocol provides a framework for evaluating the biodegradation of this compound in a controlled laboratory setting.

Objective: To determine the rate of biodegradation of this compound in soil and identify major degradation products.

Materials:

-

Freshly collected and sieved soil

-

This compound (analytical and ¹⁴C-labeled)

-

Sterile water

-

Microcosm vessels (e.g., glass jars with gas-tight seals)

-

KOH solution (for CO₂ trapping)

-

Scintillation vials and cocktail

-

Liquid Scintillation Counter

-

Extraction solvents (e.g., acetonitrile, ethyl acetate)

-

Solid Phase Extraction (SPE) cartridges

-

GC-MS or LC-MS/MS system

Procedure:

-

Soil Characterization: Analyze the soil for key properties such as texture, pH, organic matter content, and microbial biomass.

-

Microcosm Setup:

-

Place a known amount of soil (e.g., 50 g dry weight equivalent) into each microcosm vessel.

-

Adjust the soil moisture to a desired level (e.g., 60% of water holding capacity).

-

Spike the soil with a known concentration of this compound (both unlabeled for metabolite identification and ¹⁴C-labeled for mineralization studies).

-

Include sterile control microcosms (e.g., autoclaved or gamma-irradiated soil) to distinguish between biotic and abiotic degradation.

-

Place a small vial containing a known concentration of KOH solution inside each microcosm to trap evolved ¹⁴CO₂.

-

-

Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis:

-

Mineralization: At regular intervals, remove the KOH traps and analyze the radioactivity using a liquid scintillation counter to determine the amount of ¹⁴CO₂ produced.

-

Residue Analysis: At the same time points, sacrifice triplicate microcosms. Extract the soil using an appropriate solvent system (e.g., QuEChERS method). [8][9] * Analyze the extracts by LC-MS/MS or GC-MS to quantify the remaining this compound and identify and quantify its degradation products (e.g., 2,4,5-T acid, 2,4,5-TCP).

-

-

Data Analysis:

-

Calculate the percentage of applied ¹⁴C recovered as ¹⁴CO₂ over time to determine the mineralization rate.

-

Plot the concentration of this compound and its metabolites over time to determine their dissipation rates and formation/decline kinetics.

-

Expected Outcome: This experiment will provide a comprehensive understanding of the biotic degradation of this compound in soil, including its mineralization rate, the half-life of the parent compound, and the identity and fate of its major metabolites.

Part 3: Analytical Methodologies - Detecting and Quantifying this compound and its Metabolites

Accurate and sensitive analytical methods are essential for studying the environmental fate of this compound. The choice of method depends on the matrix (soil, water) and the target analytes.

Sample Preparation: Extraction and Cleanup

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for extracting pesticide residues from soil and other complex matrices. [8][9][10]The basic steps involve:

-

Extraction with acetonitrile.

-

Partitioning with the addition of salts (e.g., magnesium sulfate, sodium chloride).

-

Dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components.

Solid Phase Extraction (SPE): For water samples, SPE is a common technique for concentrating and cleaning up analytes prior to analysis. [11][12]

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of 2,4,5-T acid and its phenolic degradation products, a derivatization step is often required to increase their volatility. [13][14] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly suited for the analysis of polar and thermally labile compounds like phenoxy acid herbicides and their metabolites without the need for derivatization. [15][5][16][17]It offers excellent sensitivity and selectivity, making it the method of choice for trace-level quantification in complex environmental matrices.

Conclusion: A Holistic View of the Environmental Fate

The environmental fate of this compound is a multi-faceted process governed by a combination of abiotic and biotic degradation mechanisms. The initial and rapid hydrolysis of the ester to the more mobile 2,4,5-T acid is a critical first step. While photolysis can contribute to its degradation in sunlit surface waters, microbial metabolism is the ultimate pathway for its complete mineralization in both soil and aquatic environments. A thorough understanding of these degradation pathways, the factors that influence them, and the analytical methods to study them is essential for assessing the environmental risk of this and other related herbicides and for developing effective remediation strategies for contaminated sites.

References

-

Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]

- Almeida, J. S., & Paraíba, L. C. (2014). Determination of Chlorophenols in water by LC-MS/MS. Case study. Revista Virtual de Química, 6(4), 868-879.

- Chen, W., & Duan, J. (2014).

- Lehotay, S. J., & Schenck, F. J. (2012). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 60(43), 10768-10775.

- Larose, J., Bienvenu, J. F., Bélanger, P., Gaudreau, É., Yu, Y., & Guise, D. M. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349.

- Shackelford, W. M., & Cline, D. M. (1991). 2,4-D Isooctyl Esters. In Handbook of Environmental Fate and Exposure Data for Organic Chemicals (Vol. 3, pp. 20-27). Lewis Publishers.

-

Anastassiades, M. (n.d.). About the method. QuEChERS. Retrieved from [Link]

- Zuin, V. G., & Tanimoto, S. T. (2019). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.

- UCT, Inc. (2014). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.

- Tixier, C., Sancelme, M., Bonnemoy, F., Cuer, A., & Veschambre, H. (2000). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. Analytica Chimica Acta, 416(2), 235-243.

- Yurkova, M. P., Pozdnyakov, I. P., Plyusnin, V. F., Grivin, V. P., Bazhin, N. M., Kruppa, A. I., & Maksimova, T. A. (2013). A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution. Photochemical & Photobiological Sciences, 12(4), 684-689.

- U.S. Environmental Protection Agency. (1992).

- Urbaniak, M., & Wyrwas, B. (2012). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. International Journal of Environmental Analytical Chemistry, 92(15), 1747-1763.

- Aulagnier, F., & Leroy, E. (2006). Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis.

- Nguyen, T. A., Lee, Y. I., Kim, J., & Lee, H. (2016). Adsorption and photodegradation kinetics of herbicide 2,4,5-trichlorophenoxyacetic acid with MgFeTi layered double hydroxides. Chemosphere, 146, 51-59.

- Caldas, S. S., Demoliner, A., Costa, F. P., D'Oca, M. G. M., & Primel, E. G. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4327.

-

Collaborative for Health & Environment. (n.d.). 2,4,5-T. Retrieved from [Link]

- Pinto, C. G., Martín, S. H., Neria, B. P., & Izquierdo, J. G. (2017). QuEChERS and solid phase extraction methods for the determination of energy crop pesticides in soil, plant and runoff water matrices.

- Asperger, A., Efer, J., Engewald, W., & Thier, H. P. (2001). Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method.

- Li, X., Liu, F., & Zhang, W. (2020). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.

- Romero-González, R., Frenich, A. G., & Vidal, J. L. M. (2008). Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study.